7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane
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Overview
Description
7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane: is a complex organic compound characterized by its unique spiro structure This compound is part of a class of spiro compounds, which are known for their distinctive three-dimensional arrangements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. For instance, the use of strong bases or acids can facilitate the cyclization process, while maintaining an inert atmosphere can prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and reduce costs. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: In chemistry, 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- tert-Butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Comparison: Compared to these similar compounds, 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a versatile compound for various applications. Its unique three-dimensional arrangement also contributes to its specificity in biological interactions, potentially leading to novel therapeutic applications.
Properties
CAS No. |
36094-38-9 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
7-tert-butyl-10-oxadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C13H22O/c1-11(2,3)10-4-6-12(7-5-10)13(14-12)8-9-13/h10H,4-9H2,1-3H3 |
InChI Key |
NPZVSBJQMZJMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C3(O2)CC3 |
Origin of Product |
United States |
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